molecular formula C7H3F3IN3 B2881226 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-40-9

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No.: B2881226
CAS No.: 2151834-40-9
M. Wt: 313.022
InChI Key: XPLZMLUHUWGFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyrimidine ring

Preparation Methods

The synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction conditions often involve the use of a solvent such as ethanol or acetonitrile and a catalyst like copper iodide. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Cycloaddition Reactions: The imidazo[1,5-a]pyrimidine ring can participate in cycloaddition reactions to form fused ring systems. Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can be compared with other imidazo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential for halogen bonding and enhanced lipophilicity due to the trifluoromethyl group.

Properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZMLUHUWGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.